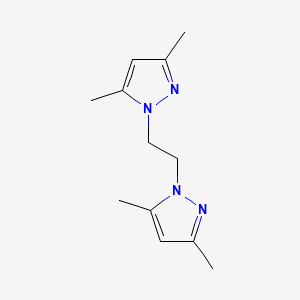
1-Piperazinecarboxylic acid, 4-(2-(hexylamino)ethyl)-, ethyl ester, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Piperazinecarboxylic acid, 4-(2-(hexylamino)ethyl)-, ethyl ester, hydrochloride is a chemical compound with a complex structure that includes a piperazine ring, a carboxylic acid group, and an ethyl ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperazinecarboxylic acid, 4-(2-(hexylamino)ethyl)-, ethyl ester, hydrochloride typically involves multiple steps. One common method includes the reaction of piperazine with ethyl chloroformate to form the ethyl ester derivative. This intermediate is then reacted with hexylamine under controlled conditions to introduce the hexylamino group. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
1-Piperazinecarboxylic acid, 4-(2-(hexylamino)ethyl)-, ethyl ester, hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl2) and nucleophiles like sodium azide (NaN3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
科学的研究の応用
1-Piperazinecarboxylic acid, 4-(2-(hexylamino)ethyl)-, ethyl ester, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-Piperazinecarboxylic acid, 4-(2-(hexylamino)ethyl)-, ethyl ester, hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
1-Piperazinecarboxylic acid, ethyl ester: Lacks the hexylamino group, making it less hydrophobic.
1-Piperazinecarboxylic acid, 4-(2-(methylamino)ethyl)-, ethyl ester: Contains a methylamino group instead of a hexylamino group, affecting its biological activity.
Uniqueness
1-Piperazinecarboxylic acid, 4-(2-(hexylamino)ethyl)-, ethyl ester, hydrochloride is unique due to the presence of the hexylamino group, which can influence its hydrophobicity, biological activity, and overall chemical properties. This makes it a valuable compound for specific research applications where these properties are advantageous.
特性
CAS番号 |
24269-55-4 |
|---|---|
分子式 |
C15H32ClN3O2 |
分子量 |
321.89 g/mol |
IUPAC名 |
ethyl 4-[2-(hexylamino)ethyl]piperazine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C15H31N3O2.ClH/c1-3-5-6-7-8-16-9-10-17-11-13-18(14-12-17)15(19)20-4-2;/h16H,3-14H2,1-2H3;1H |
InChIキー |
QWFKSPWXBLWFKP-UHFFFAOYSA-N |
正規SMILES |
CCCCCCNCCN1CCN(CC1)C(=O)OCC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2'-Acetamido[1,1'-biphenyl]-2-yl)-N-acetylacetamide](/img/structure/B14696788.png)
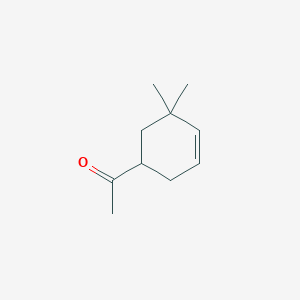
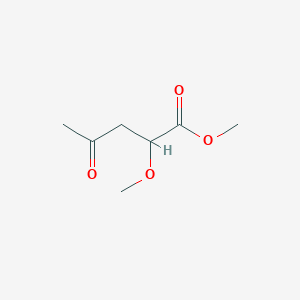
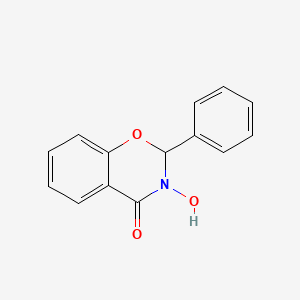
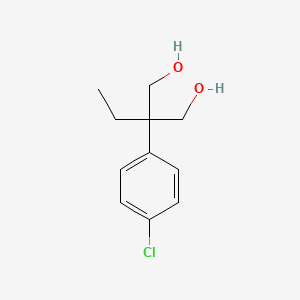
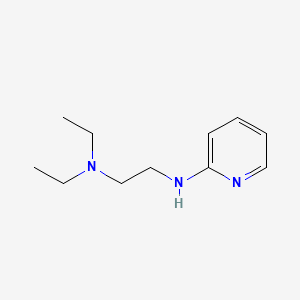
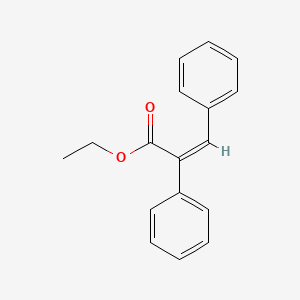
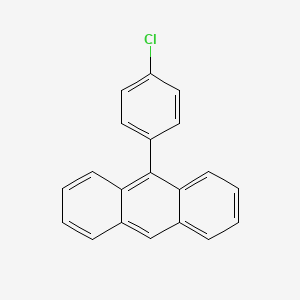
![2,2'-Disulfanediylbis[3-(prop-2-en-1-yl)thiophene]](/img/structure/B14696846.png)
silane](/img/structure/B14696848.png)
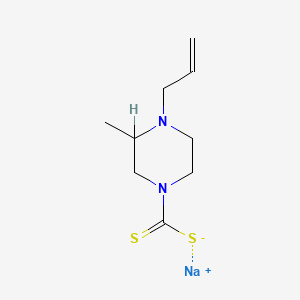
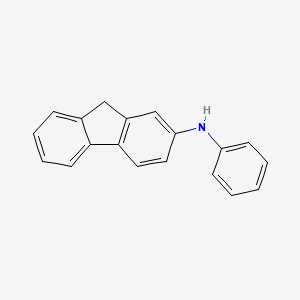
![2-Chloro-6-[4-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14696890.png)
